molecular formula C19H19BrN2O2 B6570092 3-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide CAS No. 946321-43-3

3-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Cat. No. B6570092
CAS RN: 946321-43-3
M. Wt: 387.3 g/mol
InChI Key: SGQQCWJVFIWBEN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The benzamide group would contribute to the planarity of the molecule, while the tetrahydroquinoline group could introduce some three-dimensionality.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the bromine atom, which is a good leaving group, and the amide group, which is typically quite stable and unreactive. The tetrahydroquinoline group could potentially undergo reactions at the nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the benzamide group could increase its polarity, potentially affecting its solubility in various solvents .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on its interactions with biological targets in the body.

Safety and Hazards

As with any chemical compound, handling “3-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide” would require appropriate safety precautions. The specific hazards would depend on various factors, including its reactivity and toxicity .

properties

IUPAC Name

3-bromo-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN2O2/c1-2-18(23)22-10-4-6-13-8-9-16(12-17(13)22)21-19(24)14-5-3-7-15(20)11-14/h3,5,7-9,11-12H,2,4,6,10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGQQCWJVFIWBEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

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